2-Azidopropanamide
Overview
Description
2-Azidopropanamide is an organic compound characterized by the presence of an azide group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidopropanamide can be synthesized through the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide is used to convert 2-amino propanamide to this compound . The reaction typically occurs under mild conditions and is efficient in producing the desired azide compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotransfer reactions. The process would likely involve the use of automated reactors to ensure safety and efficiency, given the potentially hazardous nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Azidopropanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
2-Azidopropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Utilized in the modification of biomolecules, such as the site-specific labeling of RNA.
Industry: Employed in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-azidopropanamide primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward.
Comparison with Similar Compounds
- 2-Azidoethanol
- 2-Azidoacetic acid
- 2-Azidobutanamide
Comparison: 2-Azidopropanamide is unique due to its specific structure, which combines the azide group with a propanamide backbone. This combination allows for unique reactivity patterns compared to other azide compounds, such as 2-azidoethanol or 2-azidoacetic acid, which have different functional groups and reactivity profiles .
Properties
IUPAC Name |
2-azidopropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-2(3(4)8)6-7-5/h2H,1H3,(H2,4,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXJBVOAHWMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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